4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione
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Overview
Description
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is also known by other names such as cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride . This compound is characterized by its bicyclic structure, which includes a fused furan ring and a dione functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a dehydration step to form the anhydride . The reaction typically requires heating and can be carried out in solvents such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are diols.
Substitution: The major products depend on the nucleophile used but typically include substituted derivatives of the original compound.
Scientific Research Applications
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. It can also undergo hydrolysis to form corresponding acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride
- endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Uniqueness
4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is unique due to its specific bicyclic structure and the presence of both a furan ring and a dione functional group. This combination of structural features imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undec-2(6)-ene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOOENHOVXEDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=O)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566212 |
Source
|
Record name | 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151813-29-5 |
Source
|
Record name | 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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